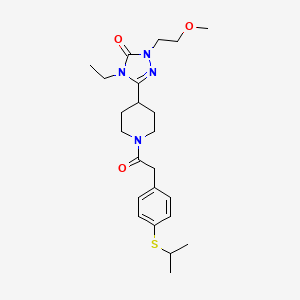

4-ethyl-3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-ethyl-3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one" is a synthetic organic molecule that features a complex structure characterized by multiple functional groups. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its distinct chemical structure suggests a range of reactivity and interactions with biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Initial Synthesis: : The synthesis of the compound typically begins with the formation of the triazolone core. This involves the cyclization of a precursor molecule under specific conditions, such as using an appropriate solvent and a catalyst.

Functional Group Modification: : The ethyl, methoxyethyl, and isopropylthio groups are introduced through subsequent reactions. These steps may involve alkylation, acylation, and thiolation reactions.

Final Assembly: : The piperidinyl and phenylacetyl groups are incorporated in the final stages. This requires careful control of reaction conditions to ensure the correct configuration and minimal side reactions.

Industrial Production Methods

Industrial production might involve optimized batch or continuous flow processes to enhance yield and purity. These methods would employ large-scale reactors, precise temperature control, and robust purification techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, leading to sulfoxides or sulfones.

Reduction: : Reduction reactions might target the triazolone ring or other reducible functionalities, producing a variety of reduced derivatives.

Substitution: : Substitution reactions can occur at different positions on the compound, such as halogenation of the phenyl ring or nucleophilic substitution at the piperidinyl nitrogen.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: : Agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: : Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

Oxidation: : Sulfoxides, sulfones.

Reduction: : Deoxygenated triazolones, reduced amine derivatives.

Substitution: : Halogenated phenyl derivatives, alkylated piperidines.

Applications De Recherche Scientifique

Chemistry: : Used as a building block for the synthesis of more complex molecules, especially in the design of pharmaceuticals and agrochemicals.

Biology: : Studied for its interaction with enzymes and receptors, potentially influencing various biological pathways.

Medicine: : Potential therapeutic agent, possibly acting on central nervous system targets or possessing anti-inflammatory properties.

Industry: : Utilized in the development of specialty chemicals, coatings, or as an intermediate in material science applications.

Mécanisme D'action

The compound's mechanism of action is closely linked to its structure. The triazolone moiety may interact with specific enzymes or receptors, modulating their activity. The isopropylthio and phenylacetyl groups contribute to the compound's binding affinity and specificity, potentially affecting signaling pathways and biological responses. Molecular docking studies and bioassays would elucidate these interactions, revealing targets and effects.

Comparaison Avec Des Composés Similaires

Unique Features

Structure: : The specific arrangement of functional groups imparts unique reactivity and biological activity.

Functional Groups: : The combination of the triazolone core with piperidinyl, isopropylthio, and phenylacetyl groups is uncommon, offering distinct interaction profiles.

Similar Compounds

1,2,4-Triazoles: : Other 1,2,4-triazole derivatives, commonly used in fungicides or pharmaceuticals, share some chemical and biological properties.

Piperidine Derivatives: : Compounds like piperidine-based drugs (e.g., fentanyl) show similarities in their synthetic routes and biological activities.

This comprehensive analysis of "4-ethyl-3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one" provides a detailed understanding of its preparation, reactivity, applications, and unique characteristics, highlighting its importance in scientific research and potential practical uses.

Activité Biologique

The compound 4-ethyl-3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule notable for its complex structure and potential biological applications. Its unique arrangement of functional groups suggests a variety of interactions with biological systems, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The IUPAC name for this compound indicates the presence of multiple functional groups, including a triazole ring and a piperidine moiety. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| Triazole Ring | A five-membered ring containing three nitrogen atoms. |

| Piperidine | A six-membered ring containing one nitrogen atom. |

| Isopropylthio Group | A sulfur-containing side chain that may influence activity. |

| Methoxyethyl Group | An ether functional group that may enhance solubility. |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related triazole derivatives possess potent activity against breast cancer cells (MCF-7), demonstrating their potential as anticancer agents .

Case Study: Cytotoxicity Assay

In a cytotoxicity study using the MTT assay, compounds derived from similar scaffolds were tested against MCF-7 cells. Results indicated that these compounds exhibited high cytotoxicity with minimal effects on normal cells, suggesting a selective action against cancerous tissues .

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Cell Proliferation : Compounds disrupt the cell cycle in cancer cells, leading to apoptosis.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can damage cellular components, further promoting cell death in malignant cells.

Pharmacological Potential

The compound's structural features suggest potential applications in various therapeutic areas:

- Anticancer Therapy : Given its activity against cancer cell lines, further investigation into its efficacy and safety profiles is warranted.

- Antimicrobial Activity : Similar triazole derivatives have shown promise as antifungal agents; thus, this compound might exhibit similar properties.

Data Summary

A summary of relevant biological activities and findings related to this compound is presented below:

Propriétés

IUPAC Name |

4-ethyl-2-(2-methoxyethyl)-5-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O3S/c1-5-26-22(24-27(23(26)29)14-15-30-4)19-10-12-25(13-11-19)21(28)16-18-6-8-20(9-7-18)31-17(2)3/h6-9,17,19H,5,10-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEJYHBLYPNYFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.